3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine is a complex organic compound with a unique structure that includes a phenyl group, multiple methyl groups, and an isoquinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine typically involves multi-step organic reactions. One common method includes the alkylation of isoquinoline derivatives followed by reduction and methylation steps. The reaction conditions often require the use of strong bases, reducing agents, and methylating agents under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of catalysts and automated control systems can help in maintaining the reaction parameters within the desired range, ensuring consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding amine or alcohol.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Scientific Research Applications
3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
- 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-
- 1H-Indene, 2,3-dihydro-1,4,7-trimethyl-
Uniqueness
Compared to these similar compounds, 3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine stands out due to its unique isoquinoline backbone and the specific arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
83658-16-6 |
---|---|
Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
N,N-dimethyl-1-(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C19H22N2/c1-14-9-10-16-12-17(13-21(2)3)20-19(18(16)11-14)15-7-5-4-6-8-15/h4-11,17H,12-13H2,1-3H3 |
InChI Key |
KCZKRZSJEMDZDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(N=C2C3=CC=CC=C3)CN(C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.